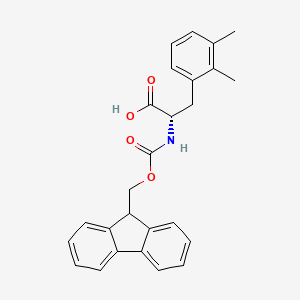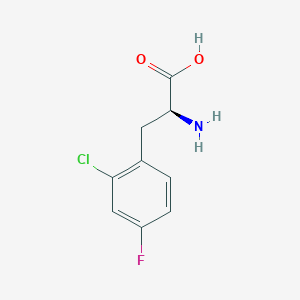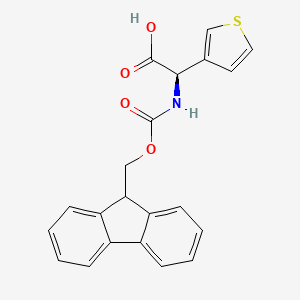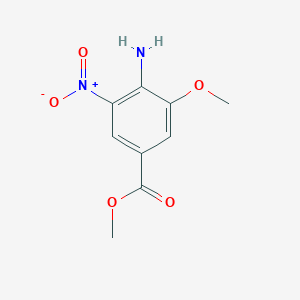
Fmoc-2,3-Dimethyl-L-Phenylalanine
Vue d'ensemble
Description
Fmoc-2,3-Dimethyl-L-Phenylalanine: is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,3-Dimethyl-L-Phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with L-Phenylalanine.
Methylation: The phenyl ring of L-Phenylalanine is methylated at the 2 and 3 positions using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Fmoc Protection: The amino group of the resulting 2,3-dimethyl-L-phenylalanine is then protected with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of Fmoc-protected amino acids.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Fmoc-2,3-Dimethyl-L-Phenylalanine can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: The compound can also be reduced, although this is less common due to the stability of the methyl groups.
Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Oxidized derivatives of the methyl groups.
Reduction: Reduced derivatives, though less common.
Substitution: Free 2,3-dimethyl-L-phenylalanine after Fmoc removal.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Fmoc-2,3-Dimethyl-L-Phenylalanine is used in solid-phase peptide synthesis to incorporate modified phenylalanine residues into peptides.
Hydrogel Formation: The compound can form hydrogels through self-assembly, which are useful in various applications.
Biology and Medicine:
Drug Delivery: Hydrogels formed from this compound can be used as drug delivery systems.
Tissue Engineering: The hydrogels can also serve as scaffolds for tissue engineering.
Industry:
Material Science: The compound’s ability to form hydrogels makes it useful in the development of new materials with specific mechanical properties.
Mécanisme D'action
The mechanism by which Fmoc-2,3-Dimethyl-L-Phenylalanine exerts its effects is primarily through its ability to self-assemble into nanostructures. The Fmoc group facilitates π-π stacking interactions, while the methyl groups on the phenyl ring influence the morphology of the resulting structures. These interactions are crucial for the formation of stable hydrogels.
Comparaison Avec Des Composés Similaires
Fmoc-Phenylalanine: Lacks the methyl groups, resulting in different self-assembly properties.
Fmoc-3,4-Dihydroxy-L-Phenylalanine: Contains hydroxyl groups instead of methyl groups, leading to different chemical reactivity and self-assembly behavior.
Uniqueness:
Fmoc-2,3-Dimethyl-L-Phenylalanine: is unique due to the presence of two methyl groups on the phenyl ring, which significantly alters its chemical and physical properties compared to other Fmoc-protected phenylalanine derivatives. This modification enhances its ability to form hydrogels with specific mechanical properties and stability.
Propriétés
IUPAC Name |
(2S)-3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWPHOIYSZHRN-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sulfo 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B3342081.png)


![(R)-RuCl[(benzene)(BINAP)]Cl](/img/structure/B3342108.png)
![N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine](/img/structure/B3342126.png)





![4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B3342174.png)

